重铬酸钡

描述

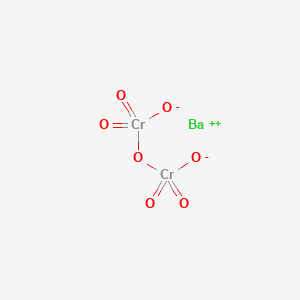

Barium dichromate is a compound that is not found naturally. It is a known oxidizing agent . It is used in various chemical reactions, particularly as a mild oxidizing agent for the selective conversion of primary and secondary alcohols to their corresponding aldehydes and ketones .

Synthesis Analysis

Barium dichromate can be synthesized by reacting barium hydroxide or barium chloride with potassium chromate . Alternatively, it can be created by the interaction of barium chloride with sodium chromate . The precipitate is then washed, filtered, and dried .Barium chromate is insoluble in bases . Barium dichromate is used as an efficient oxidizing agent for the conversion of different types of thiols to their corresponding disulfides .

Physical And Chemical Properties Analysis

Barium dichromate is a compound that is not found naturally. It is a known oxidizing agent . It is used in various chemical reactions, particularly as a mild oxidizing agent for the selective conversion of primary and secondary alcohols to their corresponding aldehydes and ketones .科学研究应用

醇的氧化: 重铬酸钡作为一种温和的氧化剂,可将伯醇和仲醇转化为相应的醛和酮,而不会过度氧化 (Mottaghinejad, Shaafi, & Ghasemzadeh, 2004)。

铬离子交换: 用于研究铬离子交换和西拉德效应 (Muxart, Daudel, Daudel, & Haïssinsky, 1947)。

光催化: 使用重铬酸钡合成的钛酸钡纳米结构已被用于光催化制氢和光降解化学污染物 (Karthik 等,2019)。

共沉淀研究: 安培滴定法研究铅和钡在形成铬酸盐时的相互共沉淀 (Pihlar & Kosta, 1977)。

安培传感器开发: 开发了一种使用 CCD 相机作为传感器检测悬浮液中低浓度硫酸钡的简单方法 (Sena 等,2011)。

生物材料分析: 中子活化分析用于估算生物材料中的钡,涉及重铬酸钡 (Leslie & Smith, 1978)。

掺入杂金属醇盐: 重铬酸钡用于合成杂金属醇盐 (Vaarstra, Huffman, Streib, & Caulton, 1991)。

离子色谱分离: 用于高效螯合离子色谱法测定含钙基质中的钡和锶 (Jones, Foulkes, & Paull, 1994)。

X 射线衍射研究: 研究氧化铬 (III) 和三水合高氯酸钡的二元体系 (Jasim, Barbooti, & Hussain, 1983)。

安全和危害

Barium dichromate may intensify fire as it is an oxidizer. It is toxic if swallowed, harmful in contact with skin, and fatal if inhaled. It causes severe skin burns and eye damage. It may cause respiratory irritation, an allergic skin reaction, allergy or asthma symptoms or breathing difficulties if inhaled. It may cause genetic defects, cancer, and may damage fertility .

属性

IUPAC Name |

barium(2+);oxido-(oxido(dioxo)chromio)oxy-dioxochromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.2Cr.7O/q+2;;;;;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSWZMKLTBNIIHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

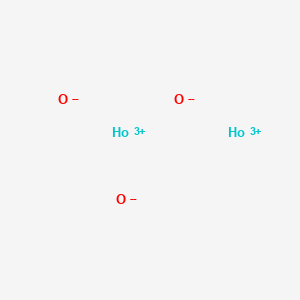

[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaCr2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Barium dichromate | |

CAS RN |

13477-01-5 | |

| Record name | Barium dichromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013477015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium dichromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

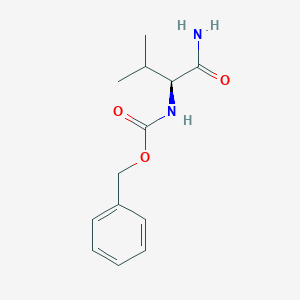

![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B84660.png)